

# BM635: A Technical Overview of its Antitubercular Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BM635

Cat. No.: B1447796

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This technical guide provides a comprehensive characterization of the antitubercular properties of **BM635**, a promising anti-TB compound. The document details its mechanism of action, in vitro and in vivo activity, and cytotoxicity profile, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

## In Vitro Activity of BM635 and its Analogue

**BM635** demonstrates potent activity against drug-sensitive Mycobacterium tuberculosis strains. Its efficacy is highlighted by low micromolar Minimum Inhibitory Concentrations (MIC).

Compound	M. tuberculosis Strain	MIC (μM)	Reference
BM635 hydrochloride	H37Rv	0.08 (MIC50)	<a href="#">[1]</a> <a href="#">[2]</a>
BM635 Analogue 17	Drug-sensitive	0.15	<a href="#">[3]</a>

## In Vivo Efficacy of BM635

Preclinical evaluation in murine models of tuberculosis infection has confirmed the in vivo potency of **BM635**.

Compound	Animal Model	Efficacy Metric	Value	Reference
BM635	Murine model	ED99	49 mg/Kg	
BM635 hydrochloride	C57BL/6J mice	Cmax (50 mg/Kg oral)	579.1 ng/ml	[1]
BM635 hydrochloride	C57BL/6J mice	Tmax (50 mg/Kg oral)	3 hours	[1]

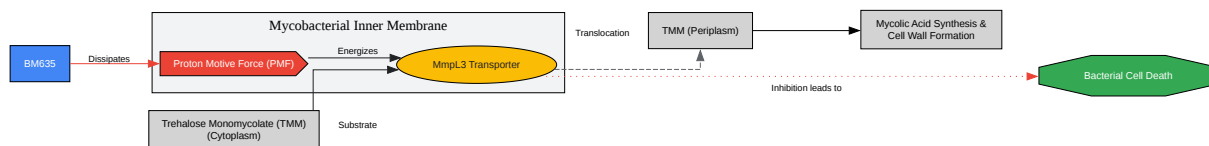
## Cytotoxicity Profile

The selectivity of **BM635**'s antitubercular activity has been assessed through cytotoxicity studies. While specific data for **BM635** is limited in the available literature, an analogue has shown a favorable selectivity index.

Compound	Cell Line	CC50 (µM)	Selectivity Index (SI = CC50/MIC)	Reference
BM635 Analogue 17	Not Specified	>20	133	[3]

## Mechanism of Action: MmpL3 Inhibition

**BM635** targets MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter in *M. tuberculosis*. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane. The inhibitory action of **BM635** is believed to involve the dissipation of the proton motive force (PMF), which is crucial for the transport function of MmpL3.



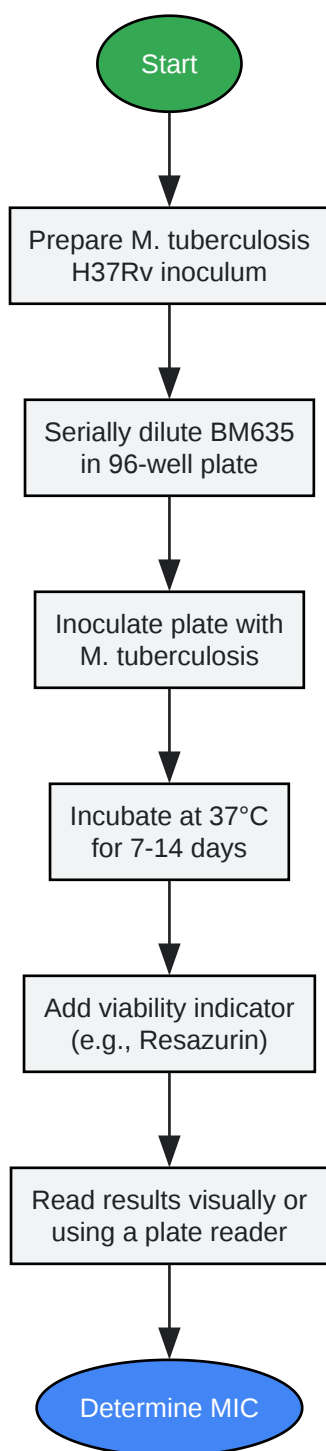
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**Figure 1:** Proposed mechanism of action of **BM635** via MmpL3 inhibition.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of antitubercular compounds is the broth microdilution assay.

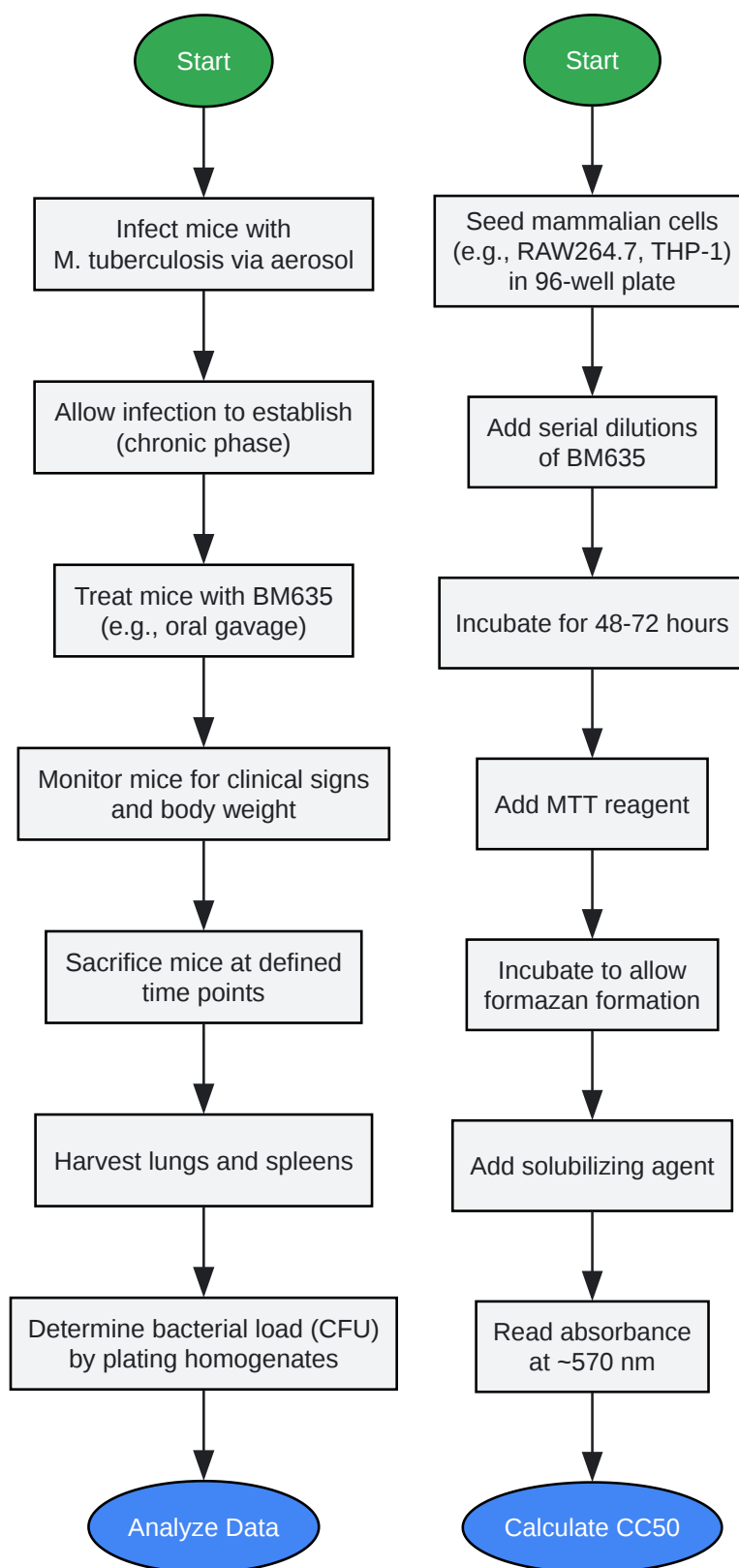


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**Figure 2:** General workflow for MIC determination by broth microdilution.

## In Vivo Efficacy in a Murine Model

The efficacy of antitubercular compounds is typically evaluated in a mouse model of chronic tuberculosis infection.



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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